An In-depth Technical Guide to 3-Methyloxetane-3-carboxylic acid: Properties and Characteristics
An In-depth Technical Guide to 3-Methyloxetane-3-carboxylic acid: Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyloxetane-3-carboxylic acid is a unique heterocyclic compound characterized by a strained four-membered oxetane ring bearing both a methyl and a carboxylic acid group at the 3-position. The inherent ring strain and the presence of versatile functional groups make this molecule a valuable building block in synthetic organic chemistry and medicinal chemistry.[1] The oxetane motif has garnered significant attention in drug discovery as a bioisosteric replacement for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates can favorably modulate key physicochemical and pharmacokinetic properties such as aqueous solubility, lipophilicity, metabolic stability, and pKa.[2][3][4][5] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 3-Methyloxetane-3-carboxylic acid.
Chemical and Physical Properties
3-Methyloxetane-3-carboxylic acid is a white to off-white solid at room temperature.[1] The presence of the polar carboxylic acid group and the oxetane oxygen atom suggests a degree of polarity.[1] The carboxylic acid functionality allows for the formation of hydrogen bonds, influencing its solubility and melting point.[1]
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₅H₈O₃ | [6][7][8] |
| Molecular Weight | 116.12 g/mol | [6][7][8] |
| CAS Number | 28562-68-7 | [6][7][8] |
| Appearance | White to light orange/yellow powder/crystalline solid | [1] |
| Melting Point | 58-63 °C | [7] |
Physicochemical Data
| Property | Value | Source(s) |
| pKa (Predicted) | 3.95 ± 0.20 | This is a predicted value from chemical property databases. |
| XLogP3-AA | -0.3 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
Synthesis
A common and effective method for the synthesis of 3-alkyloxetane-3-carboxylic acids is the oxidation of the corresponding 3-alkyl-3-hydroxymethyloxetanes.[7][10][11] This transformation can be achieved using an oxygen-containing gas in an aqueous alkaline medium in the presence of a palladium or platinum catalyst.[7][11]
Representative Experimental Protocol: Oxidation of 3-Hydroxymethyl-3-methyloxetane
The following protocol is a representative example based on the general procedures described in the patent literature for the synthesis of related oxetane-3-carboxylic acids.
Reaction Scheme:
Figure 1. Synthetic scheme for the oxidation of 3-hydroxymethyl-3-methyloxetane.
Materials:
-
3-Hydroxymethyl-3-methyloxetane
-
5% Palladium on activated charcoal (Pd/C)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Oxygen gas
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
A solution of 3-hydroxymethyl-3-methyloxetane is prepared in an aqueous solution of sodium hydroxide.
-
To this solution, 5% palladium on charcoal is added as a catalyst.
-
The reaction mixture is heated to a temperature between 40 °C and 100 °C.
-
Oxygen gas is bubbled through the reaction mixture with vigorous stirring. The reaction progress is monitored by the uptake of oxygen.
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the catalyst is removed by filtration.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of approximately 1-2 with hydrochloric acid.
-
The resulting acidic solution is extracted multiple times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-methyloxetane-3-carboxylic acid.
Spectral Characteristics
While specific experimental spectra for 3-methyloxetane-3-carboxylic acid are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₃ | ~1.5 | Singlet | 3H |
| -CH ₂-O- | ~4.5 - 4.8 | Multiplet (AB quartet) | 4H |
| -COOH | ~10-12 | Broad Singlet | 1H |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| -C H₃ | ~20-25 |
| C -CH₃, C -COOH | ~40-45 |
| -C H₂-O- | ~75-80 |
| -C OOH | ~175-180 |
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[12][13][14][15]
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic acid) | 2500-3300 | Very broad, strong |
| C-H (Alkyl) | 2850-3000 | Medium |
| C=O (Carboxylic acid) | 1700-1725 | Strong, sharp |
| C-O (Oxetane and Carboxylic acid) | 1000-1300 | Strong |
| O-H bend | 910-950 | Medium, broad |
Mass Spectrometry (MS)
In electron ionization mass spectrometry, carboxylic acids often show a weak or absent molecular ion peak.[16][17] Common fragmentation patterns include the loss of the hydroxyl group (-17 Da) and the carboxyl group (-45 Da).[16] The strained oxetane ring may also undergo characteristic fragmentation.
Expected Fragmentation Pattern:
-
[M]+• : Molecular ion at m/z 116.
-
[M-OH]+ : Fragment at m/z 99.
-
[M-COOH]+ : Fragment at m/z 71.
-
Fragments resulting from the opening of the oxetane ring.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of 3-methyloxetane-3-carboxylic acid lies in its role as a synthetic intermediate for the introduction of the 3-methyl-3-oxetanyl moiety into more complex molecules. The oxetane ring is a valuable bioisostere, often used to replace gem-dimethyl or carbonyl groups in drug candidates to optimize their properties.[2][3][4][5]
Bioisosteric Replacement Strategy
The incorporation of an oxetane ring can lead to:
-
Improved Aqueous Solubility: The polar oxygen atom of the oxetane can enhance solubility.[3][18]
-
Reduced Lipophilicity: Oxetanes are generally less lipophilic than their gem-dimethyl counterparts.[3]
-
Enhanced Metabolic Stability: The oxetane ring can block sites of metabolic oxidation.[3][18]
-
Modulation of Basicity: An oxetane group can lower the pKa of a nearby amine, which can be beneficial for reducing hERG liability and improving cell permeability.[3][10]
The following diagram illustrates the concept of using an oxetane as a bioisostere for a gem-dimethyl group and its impact on key drug-like properties.
Figure 2. The role of oxetane as a bioisostere to improve drug properties.
Synthetic Workflow in Drug Discovery
3-Methyloxetane-3-carboxylic acid can be utilized in a typical drug discovery workflow to generate novel analogs with potentially improved properties. The carboxylic acid handle allows for standard amide coupling reactions with a library of amines.
Figure 3. A typical drug discovery workflow utilizing 3-methyloxetane-3-carboxylic acid.
Safety Information
Based on available safety data sheets, 3-methyloxetane-3-carboxylic acid is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[6][7][17] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Conclusion
3-Methyloxetane-3-carboxylic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural features, combining a strained oxetane ring with a reactive carboxylic acid group, make it an attractive starting material for the synthesis of novel chemical entities. The growing importance of the oxetane motif as a bioisostere in drug design underscores the potential of this compound to contribute to the development of new therapeutics with improved pharmacological profiles. This guide provides a summary of its key properties and characteristics to aid researchers in its application.
References
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methyloxetane-3-carboxylic acid 28562-68-7 [sigmaaldrich.com]
- 7. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 8. 3-Methyloxetane-3-carboxylic acid 28562-68-7 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 12. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
